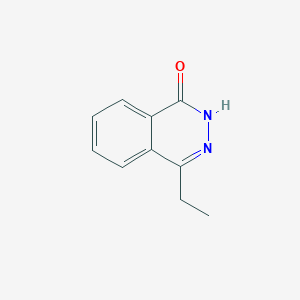

4-ethyl-2H-phthalazin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-9-7-5-3-4-6-8(7)10(13)12-11-9/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRVNHJZFRDWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408527 | |

| Record name | 4-ethyl-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54145-30-1 | |

| Record name | 4-ethyl-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-ethyl-2H-phthalazin-1-one

This guide provides a comprehensive overview of the synthesis and characterization of 4-ethyl-2H-phthalazin-1-one, a molecule of interest within the broader class of phthalazinone derivatives. Phthalazinones are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven methodologies.

Introduction to Phthalazinone Scaffolds

The phthalazinone core is a versatile scaffold present in numerous biologically active molecules.[1] Its rigid, planar structure and capacity for substitution at various positions allow for the fine-tuning of its physicochemical and pharmacological properties. The ethyl group at the 4-position of the phthalazinone ring in the title compound is a key feature that can influence its biological activity and metabolic profile. Understanding the synthesis and detailed characterization of this specific derivative is crucial for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules.

Part 1: Synthesis of this compound

The synthesis of 4-substituted phthalazin-1(2H)-ones is most commonly achieved through the condensation reaction of a 2-acylbenzoic acid with hydrazine.[2] This approach is robust and generally provides good yields of the desired product. In the case of this compound, the logical starting material is 2-propionylbenzoic acid.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the hydrazine on the keto-carbonyl group of the 2-propionylbenzoic acid, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable phthalazinone ring. The choice of hydrazine hydrate as the source of hydrazine is common due to its availability and ease of handling. The reaction is typically carried out in a high-boiling point solvent to facilitate the dehydration and cyclization steps.

Experimental Workflow: Synthesis of this compound

Caption: A schematic overview of the synthetic workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-propionylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. The solid is then collected by filtration and washed with a small amount of cold solvent to remove any soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Drying: The purified product should be dried under vacuum to remove any residual solvent.

Part 2: Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and physical methods should be employed.

Logical Flow of Characterization Techniques

Caption: The logical progression of analytical techniques for the comprehensive characterization of the synthesized compound.

Expected Characterization Data

The following table summarizes the expected data from the key characterization techniques for this compound. The predictions are based on the known data for the parent 1(2H)-phthalazinone and other 4-substituted derivatives.[3][4][5]

| Technique | Parameter | Expected Observation | Interpretation |

| Melting Point | Melting Range | A sharp melting point is expected for a pure compound. | Indicates the purity of the synthesized product. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3400 (N-H stretch), ~1660 (C=O stretch, amide), ~1600, 1480 (C=C aromatic stretch) | Confirms the presence of the key functional groups: the N-H of the lactam, the amide carbonyl, and the aromatic rings. |

| Mass Spectrometry | m/z | Expected [M+H]⁺ at 175.0866 for C₁₀H₁₀N₂O | Confirms the molecular weight of the target compound. |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons (multiplets, ~7.5-8.5 ppm), NH proton (broad singlet, ~11-12 ppm), Ethyl group: CH₂ (quartet, ~2.8 ppm), CH₃ (triplet, ~1.3 ppm) | Provides information on the number and chemical environment of the different types of protons, confirming the presence of the ethyl group and the phthalazinone core. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl carbon (~160 ppm), Aromatic carbons (~125-145 ppm), Ethyl group: CH₂ (~25 ppm), CH₃ (~15 ppm) | Confirms the carbon skeleton of the molecule, including the carbonyl carbon and the carbons of the ethyl group. |

Detailed Protocols for Characterization

Melting Point Determination: A small amount of the dried, purified product is packed into a capillary tube and the melting point is determined using a standard melting point apparatus. A narrow melting range (e.g., 1-2 °C) is indicative of high purity.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum should be analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed structural information that can be used to unequivocally confirm the identity of this compound.

Conclusion

This guide has outlined a reliable and well-established methodology for the synthesis of this compound, a valuable compound for further investigation in medicinal chemistry. The described synthetic protocol, based on the reaction of 2-propionylbenzoic acid with hydrazine, is a practical and efficient route to this target molecule.[2] Furthermore, the comprehensive characterization workflow, employing a suite of standard analytical techniques, ensures the unambiguous confirmation of the product's identity and purity. By following the detailed protocols and understanding the underlying scientific principles presented herein, researchers can confidently synthesize and characterize this compound for their specific research and development needs.

References

-

Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. (2025). ResearchGate. [Link]

-

4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one. (n.d.). National Institutes of Health. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. [Link]

-

Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (2022). MDPI. [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. [Link]

-

1(2H)-Phthalazinone. (n.d.). PubChem. [Link]

-

Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. [Link]

Sources

- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-ethyl-2H-phthalazin-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-ethyl-2H-phthalazin-1-one, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. We will delve into its molecular structure, spectral characteristics, solubility, and reactivity, providing field-proven insights into its behavior. Furthermore, this guide furnishes detailed, step-by-step methodologies for the experimental determination of these key properties, empowering researchers to validate these predictions and further characterize this promising scaffold. The phthalazinone core is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of therapeutic activities including anticancer, antihypertensive, and anti-inflammatory effects.[1][2] Understanding the fundamental physicochemical properties of derivatives such as this compound is paramount for its potential development in drug discovery pipelines.

Molecular Identity and Structure

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂O

-

Molecular Weight: 174.20 g/mol

1.2. Structural Representation

The molecular structure of this compound consists of a bicyclic phthalazinone core with an ethyl group substituted at the 4-position. The phthalazinone scaffold is characterized by a benzene ring fused to a pyridazinone ring.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

2.1. General Synthetic Approach

Phthalazinone derivatives are commonly synthesized through the condensation of a 2-acylbenzoic acid with hydrazine hydrate.[1] For this compound, the logical precursor would be 2-propionylbenzoic acid.

Sources

An In-Depth Technical Guide to 4-Ethylphthalazin-1(2H)-one (CAS: 54145-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphthalazin-1(2H)-one, identified by the CAS number 54145-30-1, is a heterocyclic organic compound belonging to the phthalazinone class. Phthalazinones are bicyclic nitrogen-containing heterocycles that are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of the phthalazinone core have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, anti-diabetic, and antihypertensive agents.[1][2]

This technical guide provides a comprehensive overview of the core properties of 4-Ethylphthalazin-1(2H)-one, including its physicochemical characteristics, synthesis, potential mechanism of action as an NLRP3 inflammasome inhibitor, and practical considerations for its use in a research and development setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing everything from assay design to formulation. The properties for 4-Ethylphthalazin-1(2H)-one are summarized below.

| Property | Value | Source |

| CAS Number | 54145-30-1 | Multiple Sources |

| IUPAC Name | 4-ethyl-2H-phthalazin-1-one | Multiple Sources |

| Molecular Formula | C₁₀H₁₀N₂O | Multiple Sources |

| Molecular Weight | 174.20 g/mol | Multiple Sources |

| Appearance | Solid (form may vary) | General Chemical Properties |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water.[3] Solubility in organic solvents like DMSO and ethanol is expected but requires experimental verification. | [3] |

| LogP (Predicted) | Moderate lipophilicity is predicted due to the presence of both aromatic rings and a polar amide group. | [4] |

| pKa (Predicted) | The N-H in the phthalazinone ring is weakly acidic. | [4] |

Note: Experimentally determined data for this specific molecule is limited. Some properties are inferred from closely related analogs or computational predictions.

Synthesis and Characterization

The synthesis of 4-substituted phthalazin-1(2H)-ones is a well-established process in organic chemistry, typically involving a one-pot, two-step cyclocondensation reaction.

General Synthesis Workflow

A common and efficient method for synthesizing 4-substituted phthalazin-1(2H)-ones, such as the 4-ethyl derivative, starts from a 2-acylbenzoic acid.[5] The process involves the reaction of the appropriate 2-acylbenzoic acid (in this case, 2-propionylbenzoic acid) with hydrazine hydrate.

Methodology:

-

Reactant Preparation: 2-Propionylbenzoic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Hydrazine hydrate is added to the solution. The reaction initially forms an in situ acylhydrazone intermediate.

-

Cyclization: The reaction mixture is heated under reflux. The heat promotes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the carboxylic acid group, eliminating a molecule of water.

-

Isolation and Purification: Upon cooling, the product, 4-Ethylphthalazin-1(2H)-one, typically crystallizes out of the solution. It can then be isolated by filtration and purified by recrystallization to yield the final product.[5]

Analytical Characterization

The identity and purity of the synthesized 4-Ethylphthalazin-1(2H)-one should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[6]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[2]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts.[7]

Biological Activity and Potential Mechanism of Action

While specific biological data for 4-Ethylphthalazin-1(2H)-one is not abundant in peer-reviewed literature, patent filings indicate its potential as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome pathway . This pathway is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.

The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): Initiated by microbial components (PAMPs) or endogenous danger signals (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[8][9]

-

Activation (Signal 2): A diverse array of stimuli, such as ATP efflux, potassium efflux, lysosomal damage, or reactive oxygen species (ROS), triggers the assembly of the inflammasome complex.[9][10] NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.[10]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent inflammatory forms. It also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, the release of the mature cytokines, and a pro-inflammatory form of cell death called pyroptosis.[8]

Application in Research and Drug Development

The potential for 4-Ethylphthalazin-1(2H)-one to inhibit the NLRP3 inflammasome makes it a valuable tool for researchers studying inflammatory diseases. Its specific mechanism of inhibition is not yet defined but could involve preventing the assembly of the inflammasome complex.

For drug development professionals, this compound represents a starting point for lead optimization. The phthalazinone scaffold can be chemically modified to improve potency, selectivity, and pharmacokinetic properties. Given the wide range of diseases linked to NLRP3 dysregulation—including gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis—NLRP3 inhibitors are an area of intense therapeutic interest.[11]

Experimental Protocols

Solubilization and Storage

-

Solubilization: For in vitro assays, 4-Ethylphthalazin-1(2H)-one should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers should be performed carefully to avoid precipitation.

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry place.[12] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

In Vitro Assay for NLRP3 Inhibition

A standard cellular assay to confirm NLRP3 inhibitory activity involves using immune cells like human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).

Methodology:

-

Cell Culture: Culture and differentiate THP-1 cells into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).

-

Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of 4-Ethylphthalazin-1(2H)-one (dissolved in DMSO and diluted in media) for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP or nigericin, to trigger inflammasome assembly and activation.

-

Quantification: After a set incubation period, collect the cell culture supernatant. Measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[11]

-

Data Analysis: A dose-dependent decrease in IL-1β release in treated cells compared to vehicle controls would indicate inhibitory activity.

Handling and Safety

While a specific Safety Data Sheet (SDS) for 4-Ethylphthalazin-1(2H)-one is not widely available, data from closely related phthalazinone compounds provide general safety guidelines.

-

Hazard Classification: Phthalazinone derivatives may be classified as harmful if swallowed, inhaled, or in contact with skin. They can cause skin and serious eye irritation, and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[13]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Fire and Reactivity: The compound is stable under normal conditions. In case of fire, hazardous decomposition products like carbon and nitrogen oxides may be released. It is incompatible with strong oxidizing agents.[15]

Conclusion

4-Ethylphthalazin-1(2H)-one (CAS: 54145-30-1) is a member of the pharmacologically significant phthalazinone family of heterocyclic compounds. Its core value to the scientific community lies in its potential as a modulator of the NLRP3 inflammasome pathway, a key target in a multitude of inflammatory diseases. This guide has provided a foundational overview of its chemical properties, a viable synthetic route, and a framework for investigating its biological activity. While further research is needed to fully elucidate its mechanism and therapeutic potential, 4-Ethylphthalazin-1(2H)-one serves as a valuable chemical tool and a promising scaffold for future drug discovery efforts.

References

-

ResearchGate. "The NLRP3 Inflammasome Pathway. A two-signal model for NLRP3..." Available at: [Link]

-

ResearchGate. "Schematic illustration of NLRP3 inflammasome pathway and potential..." Available at: [Link]

-

PubMed Central. "Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation." Available at: [Link]

-

PubMed. "Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents." Available at: [Link]

-

SciSpace. "NLRP3 Inflammasome Pathways." Available at: [Link]

-

RSC Publishing. "Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile." Available at: [Link]

-

MDPI. "Schematic picture showing NLRP3 inflammasome activation and expression..." Available at: [Link]

-

RSC Publishing. "Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition." Available at: [Link]

-

ResearchGate. "Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies." Available at: [Link]

-

IRO Journals. "Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives." Available at: [Link]

-

NIH. "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies." Available at: [Link]

-

BB Fabrication. "SAFETY DATA SHEET." Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. "Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives." Available at: [Link]

-

Henkel Adhesives. "Safety Data Sheet." Available at: [Link]

-

MDPI. "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents." Available at: [Link]

-

PubChem. "4-(2-ethyl-4-hydroxyphenyl)-2H-phthalazin-1-one." Available at: [Link]

-

PubMed. "Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry." Available at: [Link]

-

NIH. "Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition." Available at: [Link]

-

Syrris. "Synthesis of 4 substituted phthalazin-1(2H) ones from 2 acylbenzoic acids." Available at: [Link]

-

NIH. "Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids." Available at: [Link]

-

PubMed Central. "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents." Available at: [Link]

-

PubMed. "Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery." Available at: [Link]

-

PubChem. "4-(4-hydroxyphenyl)phthalazin-1(2H)-one." Available at: [Link]

-

MDPI. "Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities." Available at: [Link]

-

MDPI. "Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes." Available at: [Link]

-

LCGC. "Analytical Methods to Determine the Stability of Biopharmaceutical Products." Available at: [Link]

-

PubChem. "1(2H)-Phthalazinone." Available at: [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. syrris.com [syrris.com]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. api.henkeldx.com [api.henkeldx.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.de [fishersci.de]

"mechanism of action of 4-ethyl-2H-phthalazin-1-one"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-ethyl-2H-phthalazin-1-one

Abstract

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive framework for elucidating the mechanism of action of a novel analogue, this compound. While specific data for this compound is not yet publicly available, this document outlines a robust, hypothesis-driven approach grounded in the established pharmacology of the phthalazinone class. We will detail the logical progression of experiments, from initial target screening to in-depth cellular and molecular characterization, providing field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel bioactive compounds.

Introduction: The Therapeutic Potential of the Phthalazinone Scaffold

Phthalazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[1][2] Members of this class have been investigated as potent inhibitors of various enzymes and receptors, leading to their development as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] Notably, the phthalazinone core is a key pharmacophore in several approved and clinical-stage drugs, such as the PARP inhibitor Olaparib.[6][7] The versatility of the phthalazinone ring system allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Given this rich pharmacological precedent, the characterization of novel derivatives such as this compound is a scientifically compelling endeavor.

Hypothesis-Driven Target Identification

Based on the extensive literature on phthalazinone derivatives, a primary hypothesis is that this compound functions as an inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[8][9] Secondary hypotheses include the inhibition of other enzymes such as cyclooxygenase-2 (COX-2), various kinases (e.g., EGFR, VEGFR2), and acetylcholinesterase, as these have also been identified as targets for phthalazinone-based compounds.[3][4][10][11]

A logical and efficient approach to target identification and validation involves a tiered screening cascade, beginning with in vitro enzymatic assays against the most probable targets and progressing to more complex cell-based models.

Experimental Workflow for Target Identification and Validation

Caption: Tiered experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

In Vitro Enzyme Inhibition Assays

The initial step in characterizing this compound is to assess its direct inhibitory activity against purified enzymes.

Protocol: PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Principle: In the presence of NAD+ and activated DNA, PARP-1 catalyzes the poly(ADP-ribosyl)ation of histone proteins. The biotinylated poly(ADP-ribose) chains are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

White, opaque 96-well plates

-

-

Procedure:

-

Coat the 96-well plate with histone H1 overnight at 4°C. Wash the plate with wash buffer (PBS + 0.05% Tween-20).

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., Olaparib) and a vehicle control (e.g., DMSO).

-

In each well, add the PARP-1 enzyme, activated DNA, and the test compound or control. Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at room temperature.

-

Wash the plate to remove unincorporated reagents.

-

Add Streptavidin-HRP and incubate for 60 minutes at room temperature.

-

Wash the plate thoroughly.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Compound | Putative Target | Hypothetical IC50 (nM) |

| This compound | PARP-1 | 50 |

| Olaparib (Positive Control) | PARP-1 | 5 |

| This compound | COX-2 | >10,000 |

| Celecoxib (Positive Control) | COX-2 | 25 |

Cell-Based Assays

Following in vitro validation, it is crucial to confirm the activity of this compound in a cellular context.

Protocol: Cell Viability Assay in BRCA-deficient Cancer Cells

This assay leverages the principle of synthetic lethality, where cells with BRCA mutations are highly sensitive to PARP inhibition.

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified by spectrophotometry.

-

Cell Lines:

-

CAPAN-1 (pancreatic cancer, BRCA2-mutant)

-

MDA-MB-436 (breast cancer, BRCA1-mutant)

-

BxPC-3 (pancreatic cancer, BRCA-wild-type) - as a negative control

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percent cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in BRCA-mutant cells compared to wild-type cells would support a PARP-mediated mechanism of action.

-

| Cell Line | BRCA Status | Hypothetical GI50 (nM) of this compound |

| CAPAN-1 | BRCA2-mutant | 100 |

| MDA-MB-436 | BRCA1-mutant | 150 |

| BxPC-3 | Wild-type | >5,000 |

Target Engagement and Downstream Effects

To definitively link the observed cellular effects to the inhibition of the target, it is essential to demonstrate target engagement and modulation of downstream signaling pathways.

PARP Signaling Pathway and Point of Intervention

Caption: Proposed mechanism of action via PARP-1 inhibition.

Protocol: Western Blot for PARP Cleavage and γH2AX

-

Principle: PARP-1 is a substrate for caspases, and its cleavage is a hallmark of apoptosis. γH2AX is a marker of DNA double-strand breaks, which accumulate when single-strand break repair is inhibited by a PARP inhibitor.

-

Procedure:

-

Treat BRCA-mutant cells with this compound at concentrations around its GI50 for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved PARP-1, total PARP-1, γH2AX, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Expected Outcome: An increase in cleaved PARP-1 and γH2AX levels in a dose-dependent manner would provide strong evidence for the induction of apoptosis via the inhibition of DNA repair.

Molecular Modeling

Computational studies can provide valuable insights into the binding mode of this compound with its putative target, guiding further optimization efforts.

Approach: Molecular Docking

-

Objective: To predict the binding conformation and interactions of this compound within the active site of PARP-1.

-

Methodology:

-

Obtain the crystal structure of PARP-1 from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogens, assigning charges, and minimizing the energy.

-

Generate a 3D conformation of this compound.

-

Use a docking program (e.g., AutoDock, Glide) to place the ligand into the active site of the protein and score the different binding poses.

-

-

Anticipated Interactions: Based on known PARP inhibitors, it is expected that the phthalazinone core will form key hydrogen bonds with residues in the nicotinamide binding pocket of PARP-1, such as Gly863 and Ser904. The ethyl group would likely occupy a hydrophobic pocket, contributing to the overall binding affinity.

Conclusion

The elucidation of the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. This guide outlines a scientifically rigorous workflow, starting from a well-founded hypothesis based on the known pharmacology of the phthalazinone scaffold. By integrating in vitro enzymatic assays, cell-based functional screens, target engagement studies, and computational modeling, a comprehensive and validated understanding of the compound's biological activity can be achieved. The successful execution of these studies will not only define the mechanism of this compound but also pave the way for its potential development as a therapeutic agent.

References

-

El-Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances, 13(34), 23659–23681. [Link]

-

Hasabelnaby, S., Mohi El-Deen, E. M., & Goudah, A. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 14(3), 148–163. [Link]

-

Lin, Y., Gao, C., Wang, Z., Zhang, R., Chen, Y., & Min, Z. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Letters in Drug Design & Discovery, 20(1), 56–70. [Link]

-

Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X. L., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

-

Nagy, M. G., Moustafa, A. H., & El-Sayed, W. A. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 349–363. [Link]

-

Vila, N., Besada, P., Costas, T., González-Gómez, L., & Terán, C. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. [Link]

-

Wang, Y., Zhang, J., Wang, Y., Li, Y., Wang, Y., & Liu, Y. (2023). YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry, 66(17), 12284–12303. [Link]

-

Yadav, P., Kumar, R., Kumar, A., & Singh, P. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research, 84(6), 1335–1352. [Link]

-

Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2015). European Journal of Medicinal Chemistry, 97, 462–482. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(20), 14035-14055. [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2018). Chemical Biology & Drug Design, 92(2), 1595-1603. [Link]

-

Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (2011). Pharmaceuticals, 4(8), 1159-1172. [Link]

-

Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. (2024). EJNMMI Radiopharmacy and Chemistry, 9(1), 13. [Link]

-

Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. (2011). Pharmaceuticals, 4(8), 1159-1172. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(20), 14035-14055. [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). Molecules, 27(23), 8115. [Link]

Sources

- 1. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

"in silico modeling of 4-ethyl-2H-phthalazin-1-one"

An In-Depth Technical Guide to the In Silico Modeling of 4-ethyl-2H-phthalazin-1-one

Abstract

The phthalazinone scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer and neuroprotective effects.[1][2][3][4] This technical guide presents a comprehensive, field-proven workflow for the in silico modeling of a specific, under-investigated derivative, this compound. We will navigate the logical progression from initial structure preparation and physicochemical characterization to putative target identification, molecular docking, molecular dynamics simulations, and finally, ADMET profiling. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind each experimental choice, thereby ensuring a self-validating and robust computational analysis.

Introduction: The Rationale for In Silico Investigation

Computational drug discovery has become an indispensable component of modern pharmaceutical research, significantly reducing the time and cost associated with bringing a new therapeutic to market.[5][6][7][8] By simulating molecular interactions and predicting pharmacokinetic properties, in silico techniques allow for the rapid screening of vast chemical spaces and the prioritization of candidates for experimental validation.[9][10][11]

The subject of this guide, this compound, belongs to the phthalazinone class of heterocyclic compounds. Phthalazinone derivatives have been extensively studied and have shown promise as inhibitors of various key drug targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) polymerase (PARP), and cholinesterases.[2][3][12][13][14] Given the established therapeutic potential of the core scaffold, a systematic in silico evaluation of this compound is a logical first step to elucidate its potential biological activity and drug-like properties.

This guide will provide a detailed, practical workflow for the comprehensive computational analysis of this molecule.

The Computational Drug Discovery Workflow: A Holistic Approach

Our investigation of this compound will follow a multi-stage computational workflow. This process is designed to be iterative, with the results from each stage informing the next.

Caption: Overall in silico modeling workflow for this compound.

Part I: Ligand Preparation and Initial Characterization

The foundation of any in silico study is an accurate representation of the molecule of interest. This section details the initial steps of preparing the 3D structure of this compound and predicting its fundamental physicochemical properties.

Ligand Preparation Protocol

Objective: To generate a low-energy, 3D conformation of this compound suitable for subsequent computational analyses.

Methodology:

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as MarvinSketch or ChemDraw.

-

Conversion to 3D: Convert the 2D structure to a 3D format. Most chemical drawing software has this functionality built-in.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step is crucial for obtaining a geometrically stable and energetically favorable conformation.

-

File Format Conversion: Save the optimized structure in a suitable format for the various software packages to be used in the workflow (e.g., .mol2, .sdf, .pdbqt). Open Babel is a widely used tool for this purpose.

Physicochemical and Drug-Likeness Prediction

Objective: To assess the "drug-likeness" of this compound based on established empirical rules.

Rationale: Early assessment of physicochemical properties can help to identify potential liabilities that may hinder a compound's development. Rules such as Lipinski's Rule of Five and Veber's Rule provide guidelines for oral bioavailability.

Protocol:

-

Tool Selection: Utilize a web-based tool such as SwissADME or a command-line utility like RDKit to calculate the relevant properties.

-

Input: Provide the SMILES string or the 3D structure of this compound as input.

-

Analysis: Analyze the output, paying close attention to the parameters listed in the table below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five | Veber's Rule |

| Molecular Weight | 174.20 g/mol | < 500 | |

| LogP (octanol/water) | 1.85 | ≤ 5 | |

| Hydrogen Bond Donors | 1 | ≤ 5 | |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | |

| Molar Refractivity | 51.20 | ||

| Topological Polar Surface Area (TPSA) | 41.57 Ų | ≤ 140 Ų | |

| Rotatable Bonds | 1 | ≤ 10 |

Interpretation: The predicted properties for this compound are all within the acceptable ranges defined by Lipinski's and Veber's rules, suggesting that the compound has a favorable profile for oral bioavailability.

Part II: Target Identification and Virtual Screening

With a well-characterized ligand, the next step is to identify its potential biological targets. Given that the specific targets of this compound are unknown, we will employ a ligand-based approach informed by the known activities of the broader phthalazinone class.

Pharmacophore Modeling

Objective: To create a 3D pharmacophore model that represents the essential chemical features required for the biological activity of phthalazinone derivatives.[15][16][17][18]

Rationale: A pharmacophore model can be used as a 3D query to search for other molecules with a similar arrangement of features, and thus, potentially similar biological activity.[19]

Protocol:

-

Ligand Set Selection: Compile a set of known active phthalazinone derivatives from the literature, focusing on a specific target class (e.g., VEGFR-2 inhibitors).

-

Feature Identification: Identify the key pharmacophoric features common to the active compounds. These typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.

-

Model Generation: Use software such as PharmaGist or LigandScout to generate a pharmacophore model based on the alignment of the active ligands.

-

Model Validation: Validate the generated model by screening it against a database containing both known active and inactive compounds. A good model should be able to enrich the active compounds in the hit list.

Virtual Screening

Objective: To screen large compound libraries against our pharmacophore model or a protein target to identify potential "hits".[9][10][11][20][21]

Rationale: Virtual screening is a cost-effective way to narrow down a large number of compounds to a manageable number for further investigation.[9][10]

Workflow:

Caption: Ligand-based virtual screening workflow.

Part III: Molecular Docking and Dynamics

Once a putative target is identified (e.g., VEGFR-2, based on the prevalence of this target for phthalazinone derivatives), we can use structure-based methods to predict the binding mode and affinity of this compound.[1][2][13]

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of a target protein and to estimate its binding affinity.[21][22][23][24][25]

Protocol:

-

Target Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB). For VEGFR-2, a suitable PDB entry would be one with a co-crystallized ligand (e.g., PDB ID: 4ASD).[1]

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound from section 3.1.

-

Prepare the ligand for docking using the appropriate software (e.g., AutoDock Tools).

-

-

Grid Box Generation: Define the docking search space by creating a grid box that encompasses the active site of the protein.

-

Docking Simulation: Run the docking simulation using software such as AutoDock Vina or Glide.[22][23][24]

-

Results Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool like PyMOL or UCSF Chimera.

-

Table 2: Example Docking Results for this compound with VEGFR-2

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.8 | Cys919, Asp1046, Glu885 |

| 2 | -7.5 | Val848, Ala866, Leu1035 |

| 3 | -7.2 | Phe1047, Cys1045, Val899 |

Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to gain insights into its dynamic behavior over time.[26][27][28][29][30]

Rationale: While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can reveal how the complex behaves in a more realistic, dynamic environment.[29]

Workflow:

Caption: Molecular dynamics simulation workflow.

Protocol:

-

System Setup: Use the best-ranked docking pose as the starting structure. Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure.

-

Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds over time.

Part IV: ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[31][32][33][34][35]

Rationale: Early prediction of ADMET properties is crucial for identifying potential liabilities that could lead to drug failure in later stages of development.[31][32][33]

Protocol:

-

Tool Selection: Utilize a comprehensive ADMET prediction tool such as pkCSM, admetSAR, or the ADMET module of Discovery Studio.

-

Input: Provide the SMILES string or the 3D structure of the compound.

-

Analysis: Evaluate the predicted ADMET properties, as summarized in the table below.

Table 3: Predicted ADMET Properties of this compound

| ADMET Property | Prediction | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption | High (>90%) | Well absorbed from the gut |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

| Distribution | ||

| BBB Permeability | Yes | May cross the blood-brain barrier |

| CNS Permeability | Yes | May have central nervous system effects |

| Plasma Protein Binding | Moderate | |

| Metabolism | ||

| CYP2D6 Substrate | No | Low potential for drug-drug interactions |

| CYP3A4 Substrate | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | 0.5 L/hr/kg | |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Unlikely to be mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| Skin Sensitization | No |

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By following this structured approach, researchers can efficiently and effectively evaluate the drug-like properties, potential biological targets, and pharmacokinetic profile of this and other novel chemical entities. The integration of ligand- and structure-based methods, coupled with the assessment of ADMET properties, provides a powerful framework for guiding further experimental investigation and accelerating the drug discovery process.

References

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

-

Guedes, I. A., Pereira, F. R. S., & Dardenne, L. E. (2021). Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. MDPI. [Link]

-

Raudel, F., et al. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

-

Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. [Link]

-

BioSolveIT. (n.d.). Virtual Screening in Drug Discovery. [Link]

-

Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553. [Link]

-

Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267. [Link]

-

Spyrou, N., & Sgobba, M. (2018). Docking and Virtual Screening in Drug Discovery. PubMed. [Link]

-

Chem-space.com. (2025). Virtual Screening in Drug Discovery Techniques & Trends. [Link]

-

Drug Discovery News. (n.d.). Computational approaches to drug design. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen. [Link]

-

Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

Güner, O. F. (2005). The impact of pharmacophore modeling in drug design. IDrugs, 8(7), 567-573. [Link]

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Request PDF. [Link]

-

Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021). bioRxiv. [Link]

-

Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH. [Link]

-

KBbox: Methods. (n.d.). Small Molecule Docking. [Link]

-

Yu, X., & Dalby, P. A. (2020). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. LabXing. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Medium. (2022). Behind the Scenes of Computational Drug Discovery. [Link]

-

YouTube. (2020, April 19). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK [Video]. [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). Introduction to Molecular Dynamics. [Link]

-

NVIDIA. (n.d.). BioNeMo for Biopharma | Drug Discovery with Generative AI. [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

-

Portal. (2023). An Introduction to Molecular Dynamics Simulations. [Link]

-

Abdullahi, S. H., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry B, 4(4), 309-327. [Link]

-

Dror, R. O., et al. (2012). Molecular dynamics simulation for all. PMC - PubMed Central - NIH. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. ResearchGate. [Link]

-

Allen, M. P. (n.d.). Introduction to Molecular Dynamics Simulation. [Link]

-

El-Sayed, M. A. A., et al. (2021). Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. RSC Advances, 11(43), 26848-26861. [Link]

-

El-Gohary, N. S., et al. (2024). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. PubMed Central. [Link]

-

El-Rayes, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH. [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. PubMed. [Link]

-

Al-Said, M. S., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. PMC - NIH. [Link]

-

El-Rayes, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Semantic Scholar. [Link]

-

El-Rayes, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]

-

Gomaa, A. M. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]

- 7. medium.com [medium.com]

- 8. Drug Discovery Workflow - What is it? [vipergen.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. biosolveit.de [biosolveit.de]

- 11. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]

- 12. researchgate.net [researchgate.net]

- 13. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. Docking and Virtual Screening in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. KBbox: Methods [kbbox.h-its.org]

- 24. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. labxing.com [labxing.com]

- 27. ks.uiuc.edu [ks.uiuc.edu]

- 28. portal.valencelabs.com [portal.valencelabs.com]

- 29. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 30. dasher.wustl.edu [dasher.wustl.edu]

- 31. tandfonline.com [tandfonline.com]

- 32. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 34. researchgate.net [researchgate.net]

- 35. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]

Determining the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-ethyl-2H-phthalazin-1-one

This guide provides an in-depth technical framework for the determination and analysis of the single-crystal X-ray structure of 4-ethyl-2H-phthalazin-1-one. As the precise crystal structure of this specific compound is not publicly available, this document serves as a comprehensive roadmap for researchers, chemists, and drug development professionals to elucidate its three-dimensional architecture. The methodologies outlined herein are grounded in established crystallographic principles and draw upon existing data for structurally related phthalazinone derivatives.

The phthalazinone core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Elucidating the crystal structure of novel derivatives like this compound is paramount for understanding structure-activity relationships (SAR) and for advancing rational drug design.[3][4] The three-dimensional arrangement of atoms, intermolecular interactions, and conformational preferences are critical pieces of information that guide the optimization of lead compounds.[5][6]

Part 1: Synthesis and Crystallization

A robust and reproducible synthesis followed by the successful growth of high-quality single crystals is the foundational stage of any crystallographic study.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the condensation of 2-propionylbenzoic acid with hydrazine hydrate. This method is a well-established procedure for the preparation of 4-substituted phthalazinones.[7]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-propionylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water, add hydrazine hydrate (1.1-1.5 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8] Several techniques can be employed, and the choice of solvent and method is critical.[9]

Step-by-Step Methodologies:

-

Slow Evaporation:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture at a concentration slightly below saturation.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

-

Place this solution in a smaller, open container inside a larger, sealed container.

-

Add a more volatile "anti-solvent" (in which the compound is poorly soluble) to the larger container.

-

Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually reducing its solubility and promoting crystallization.[10]

-

-

Solvent Layering:

-

Dissolve the compound in a dense solvent.

-

Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.

-

Crystals may form at the interface as the solvents slowly mix.[9]

-

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11][12]

Experimental Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[14]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, resulting in a detailed atomic model.

Methodology:

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[15] From this map, an initial model of the molecule can be built.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[16][17] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor.

Part 4: Anticipated Structural Features of this compound

Based on the known crystal structures of similar phthalazinone derivatives, we can anticipate several key structural features for this compound.

| Parameter | Anticipated Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Molecular Geometry | The phthalazinone ring system is expected to be nearly planar. |

| Intermolecular Interactions | Potential for N-H···O hydrogen bonding, forming dimers or chains. Possible C-H···O and π-π stacking interactions. |

The ethyl group at the 4-position will influence the crystal packing and may participate in hydrophobic interactions. The planarity of the phthalazinone core is a key feature that can facilitate π-π stacking, which is a common interaction in the crystal structures of aromatic compounds.

Caption: Anticipated intermolecular interactions in the crystal structure.

Part 5: Implications for Drug Discovery

The determination of the crystal structure of this compound would provide invaluable insights for drug discovery efforts.

-

Structure-Based Drug Design: The precise atomic coordinates can be used for in silico studies, such as molecular docking, to predict the binding mode of the molecule to a biological target.[18]

-

Pharmacophore Modeling: The 3D structure helps in defining the key chemical features responsible for the biological activity, aiding in the design of new, more potent analogs.

-

Understanding Physicochemical Properties: Crystal packing and intermolecular interactions influence properties such as solubility and melting point, which are critical for drug development.[6]

References

-

Aalbers, T. G. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2535-2565. Available at: [Link]

-

AAPS. (2005). The Role of Crystallography in Drug Design. The AAPS Journal, 7(4), E842-E846. Available at: [Link]

-

Blagden, N., et al. (2019). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. Available at: [Link]

-

Birkett, M., et al. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-56. Available at: [Link]

-

Byrn, S. R., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Organic Process Research & Development, 19(7), 844-852. Available at: [Link]

-

Codding, P. W. (2005). The role of crystallography in drug design. The AAPS journal, 7(4), E842–E846. Available at: [Link]

-

Crystallization of small molecules. (n.d.). Available at: [Link]

-

David, W. I. F. (n.d.). Structure Refinement. Durham University. Available at: [Link]

-

Drenth, J. (2007). The Role of Crystallography in Drug Design. ResearchGate. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 10), 1443–1450. Available at: [Link]

-

Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-23. Available at: [Link]

-

ResearchGate. (n.d.). Examples of some 4-substituted 2H-phthalazinones. Retrieved from [Link]

-

Giacovazzo, C. (2011). Solution and Refinement of Crystal Structures. Oxford Academic. Available at: [Link]

-

Aalbers, T. G. A., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Available at: [Link]

-

Birkett, M., et al. (2021). A beginner's guide to X-ray data processing. Portland Press. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(9), 1159–1171. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Rohlicek, J. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

-

University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]

-

Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8115. Available at: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Vila, N., et al. (2018). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 529-555. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Sangshetti, J. N., et al. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. ResearchGate. Available at: [Link]

-

Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581–6591. Available at: [Link]

-

Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 90, 398–417. Available at: [Link]

-

Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Available at: [Link]

-

Kumar, M. K., et al. (2014). 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one. Acta crystallographica. Section E, Structure reports online, 70(Pt 2), o138. Available at: [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zienjournals.com [zienjournals.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sptlabtech.com [sptlabtech.com]